[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472947
InChI: InChI=1S/C7H8ClN3O2/c8-7-5(10-1-2-11-7)3-9-4-6(12)13/h1-2,9H,3-4H2,(H,12,13)
SMILES: C1=CN=C(C(=N1)CNCC(=O)O)Cl
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13472947

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
IUPAC Name 2-[(3-chloropyrazin-2-yl)methylamino]acetic acid
Standard InChI InChI=1S/C7H8ClN3O2/c8-7-5(10-1-2-11-7)3-9-4-6(12)13/h1-2,9H,3-4H2,(H,12,13)
Standard InChI Key ZEICVBYAFXUFPO-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)CNCC(=O)O)Cl
Canonical SMILES C1=CN=C(C(=N1)CNCC(=O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid is C₈H₉ClN₃O₂, derived from systematic substitution on the pyrazine and acetic acid scaffolds. Key structural elements include:

  • A pyrazine ring (C₄H₄N₂) with a chlorine atom at position 3.

  • A methylene bridge (-CH₂-) linking the pyrazine’s position 2 to an amino group (-NH-).

  • An acetic acid moiety (-CH₂COOH) connected to the amino group.

The compound’s molar mass is 230.63 g/mol, calculated from its atomic constituents. Its IUPAC name reflects the substitution pattern: 2-[(3-chloropyrazin-2-yl)methylamino]acetic acid.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid can be approached via two key intermediates:

  • 3-Chloro-2-(chloromethyl)pyrazine: Introduces the chlorine and methylene handles for subsequent functionalization.

  • Glycine or its derivatives: Provides the acetic acid backbone.

Route A: Nucleophilic Substitution

  • Chlorination of Pyrazine:

    • Starting with 2-methylpyrazine, chlorination at position 3 using phosphorus oxychloride (POCl₃) yields 3-chloro-2-methylpyrazine .

    • Radical bromination of the methyl group followed by substitution with sodium azide and reduction forms the primary amine .

  • Coupling with Glycine:

    • The amine intermediate reacts with bromoacetic acid under basic conditions to form the target compound .

Key Reaction:

3-Chloro-2-(aminomethyl)pyrazine+BrCH₂COOHNaOHTarget Compound+NaBr\text{3-Chloro-2-(aminomethyl)pyrazine} + \text{BrCH₂COOH} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{NaBr}

Route B: Reductive Amination

  • Preparation of 3-Chloro-2-formylpyrazine:

    • Oxidation of 3-chloro-2-methylpyrazine using selenium dioxide .

  • Reductive Amination with Glycine:

    • The aldehyde reacts with glycine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine linkage .

Challenges:

  • Low yields due to steric hindrance from the pyrazine ring .

  • Purification difficulties akin to those observed in pyrrolo[3,2-d]pyrimidine syntheses .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophilic due to the carboxylic acid group, with moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) and poor solubility in nonpolar solvents .

  • Stability: Susceptible to decarboxylation at elevated temperatures (>150°C) and hydrolysis under strongly acidic/basic conditions .

Crystallography and Polymorphism

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes using flow chemistry or enzymatic catalysis .

  • Biological Screening: Evaluate in vitro activity against cancer cell lines or microbial pathogens .

  • Computational Modeling: Predict pharmacokinetic properties (e.g., LogP, bioavailability) via QSAR studies .

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